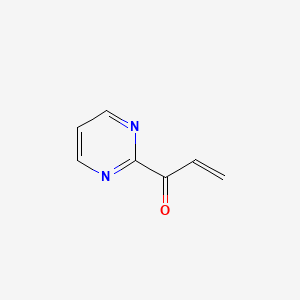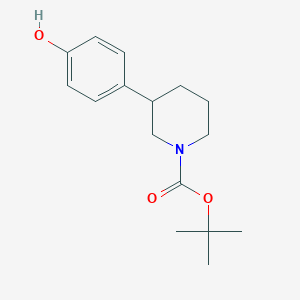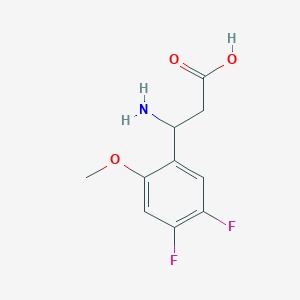
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine is a compound that features a fluorinated pyridine ring attached to a hydroxylamine group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the fluorine atom on the pyridine ring. Fluorinated compounds often exhibit enhanced stability and bioactivity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of a brominated pyridine precursor with a fluorinating agent such as ammonium fluoride or a similar reagent . The reaction conditions often include the use of a base like triethylamine and a solvent such as dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s bioactivity makes it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s stability and reactivity make it valuable in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxylamine group can also participate in redox reactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- (6-Fluoropyridin-3-yl)methanamine
- 6-Fluoro-3-pyridinemethanol
- N-(6-[18F]Fluoropyridin-3-yl)glycine
Uniqueness
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine is unique due to the presence of both a fluorinated pyridine ring and a hydroxylamine group. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds .
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
N-[(6-fluoropyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7FN2O/c7-6-2-1-5(3-8-6)4-9-10/h1-3,9-10H,4H2 |
InChI Key |
KKESFJKOYNHJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CNO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)





